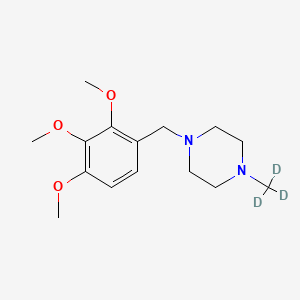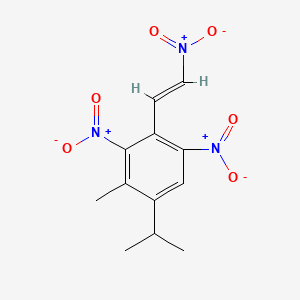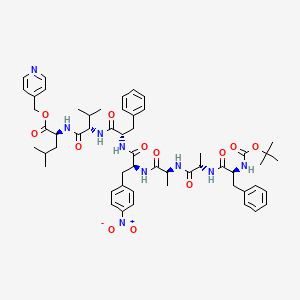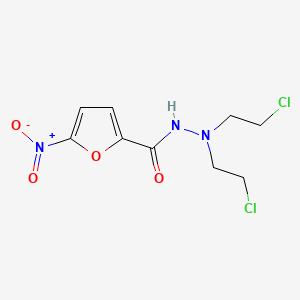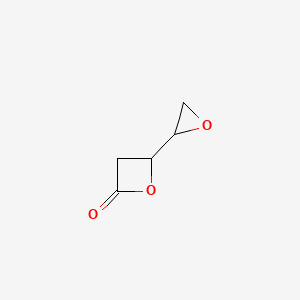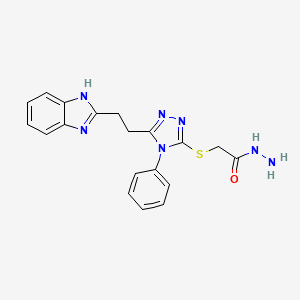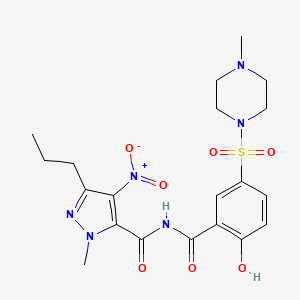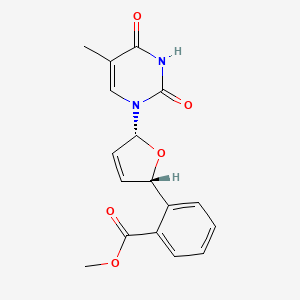
5'-Benzoyl-2',3'-didehydro-3'-deoxythymidine(5'-benzoyl-d4t)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine, also known as 5’-benzoyl-d4T, is a synthetic nucleoside analog. It is structurally related to thymidine and is used primarily as a reference standard in pharmaceutical research. This compound is a derivative of stavudine, an antiretroviral medication used to treat HIV/AIDS.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine typically involves the use of 5-methyluridine as a starting material. The process includes several key steps:
Mesylation: 5-methyluridine is treated with mesyl chloride in the presence of an organic base to mesylate the 2’,3’, and 5’ hydroxy groups.
Formation of Anhydro Compound: The mesylated product is treated with hydroxide to form the 2,2’-anhydro compound.
Benzoate Substitution: The 5’-mesyl group is displaced with benzoate anion, followed by hydrobromination to yield the 5’-benzoyl-2’-bromo compound.
Reduction: The 5’-benzoyl-2’-bromo compound is reduced in the presence of zinc to produce the 5’-benzoate ester of d4T.
Deprotection: The final step involves deprotecting the 5’-benzoate ester to obtain 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine.
Industrial Production Methods
The industrial production of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine follows a similar synthetic route but is optimized for large-scale production. This involves the use of efficient and practical deprotection, isolation, and purification procedures to ensure high yield and purity .
Analyse Chemischer Reaktionen
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using reagents like zinc to yield reduced derivatives.
Substitution: The benzoate group can be substituted with other functional groups using appropriate nucleophiles.
Common reagents used in these reactions include mesyl chloride, hydroxide, benzoate anion, and zinc. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine is used in various scientific research applications, including:
Pharmaceutical Research: It serves as a reference standard for the analysis and quality control of stavudine and related compounds.
Biological Studies: This compound is used in studies investigating the mechanisms of action and metabolism of nucleoside analogs.
Medicinal Chemistry: Researchers use it to develop and test new antiretroviral drugs and other therapeutic agents.
Industrial Applications: It is employed in the synthesis of other nucleoside analogs and related compounds
Wirkmechanismus
The mechanism of action of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine involves its incorporation into DNA during replication. This incorporation leads to chain termination, thereby inhibiting the replication of viral DNA. The molecular targets include viral reverse transcriptase and DNA polymerase enzymes. The pathways involved in its action are similar to those of other nucleoside analogs used in antiviral therapy .
Vergleich Mit ähnlichen Verbindungen
5’-Benzoyl-2’,3’-didehydro-3’-deoxythymidine is similar to other nucleoside analogs such as:
Stavudine (d4T): Both compounds share a similar structure, but 5’-benzoyl-d4T has a benzoyl group at the 5’ position.
Zidovudine (AZT): Another nucleoside analog used in HIV treatment, differing in its chemical structure and specific functional groups.
Lamivudine (3TC): A nucleoside analog with a different structure but similar antiviral activity.
The uniqueness of 5’-benzoyl-2’,3’-didehydro-3’-deoxythymidine lies in its specific modifications, which can influence its pharmacokinetic and pharmacodynamic properties .
Eigenschaften
Molekularformel |
C17H16N2O5 |
|---|---|
Molekulargewicht |
328.32 g/mol |
IUPAC-Name |
methyl 2-[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2,5-dihydrofuran-2-yl]benzoate |
InChI |
InChI=1S/C17H16N2O5/c1-10-9-19(17(22)18-15(10)20)14-8-7-13(24-14)11-5-3-4-6-12(11)16(21)23-2/h3-9,13-14H,1-2H3,(H,18,20,22)/t13-,14+/m0/s1 |
InChI-Schlüssel |
LBVJKAPOOKVMOI-UONOGXRCSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)C3=CC=CC=C3C(=O)OC |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2C=CC(O2)C3=CC=CC=C3C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




